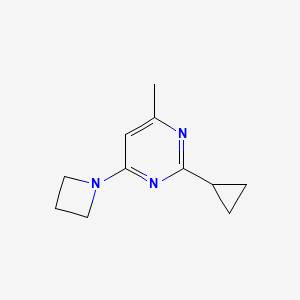
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and pyrimidine rings, and the attachment of the cyclopropyl and methyl groups. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and pyrimidine rings, as well as the cyclopropyl and methyl groups, would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The azetidine and pyrimidine rings might be involved in reactions with other compounds, and the cyclopropyl and methyl groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the azetidine and pyrimidine rings, as well as the cyclopropyl and methyl groups, would all influence these properties.Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Azetidinones, synthesized through the cyclocondensation of Schiff’s bases with chloroacetyl chloride, showed significant antidepressant and nootropic activities. Specifically, compounds with 2,5-dimethoxy and para nitro substitution on the aryl ring demonstrated high activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antibacterial and Antitubercular Activities : Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. These compounds have shown significant activity, suggesting their potential as antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Anticancer and Anti-inflammatory Properties : Research into the structural optimization of 2-aminopyrimidine-containing compounds for histamine H4 receptor ligands led to discoveries in anti-inflammatory and antinociceptive activities, supporting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antihyperlipidemic Effects : Novel thienopyrimidine derivatives of azetidinone, combining features of the cholesterol absorption inhibitor ezetimibe, were synthesized and evaluated for lipid-lowering activity. Some compounds exhibited significant effects comparable to gemfibrozil, a standard antihyperlipidemic drug (Arya et al., 2013).
Safety And Hazards
Future Directions
The future directions for research on this compound could include further studies of its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. If this compound were a drug, future research might also include clinical trials to evaluate its safety and efficacy .
properties
IUPAC Name |
4-(azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-7-10(14-5-2-6-14)13-11(12-8)9-3-4-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELMJDSQBMHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)
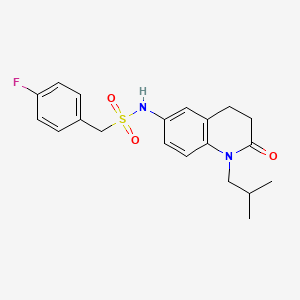
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B2427027.png)
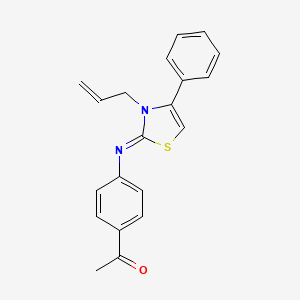

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)
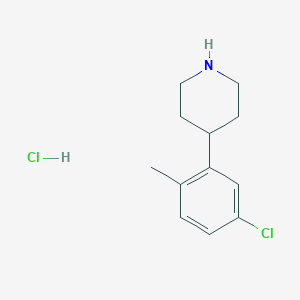
![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)
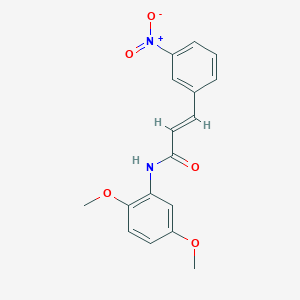
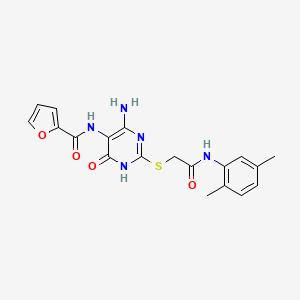
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)